Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13510000
InChI: InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

CAS No.:

Cat. No.: VC13510000

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate -

Specification

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3
Standard InChI Key MNMCFHIGYRRAOZ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a pyridine ring with two distinct functional groups:

  • A 4-tert-butylphenyl substituent at the 5-position, introducing steric bulk and hydrophobicity.

  • A methoxycarbonyl group at the 2-position, enhancing electron-withdrawing effects and directing reactivity .

The pyridine nucleus adopts a planar geometry, with the tert-butyl group inducing conformational rigidity due to its bulky isobutyl branches .

IUPAC Name and Formula

  • IUPAC Name: Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

  • Molecular Formula: C₁₈H₂₁NO₂

  • Molecular Weight: 283.37 g/mol (calculated using PubChem’s atomic mass database) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

Suzuki-Miyaura Cross-Coupling

Aryl boronate esters (e.g., 5-borono-2-methoxycarbonylpyridine) can couple with 4-tert-butylbromobenzene under palladium catalysis. This method mirrors protocols for synthesizing 5-aryl pyrrole-2-carboxylates, where iridium-catalyzed borylation precedes cross-coupling .

Example Protocol:

  • Borylation: Ir-catalyzed C–H borylation of methyl pyridine-2-carboxylate at the 5-position.

  • Coupling: Pd(PPh₃)₄-mediated Suzuki reaction with 4-tert-butylbromobenzene .

Direct Functionalization

Electrophilic substitution on preformed pyridine carboxylates could introduce the 4-tert-butylphenyl group, though steric hindrance may limit efficiency .

Optimized Synthetic Procedures

Adapting methodologies from analogous systems yields the following workflow:

StepReagents/ConditionsYieldReference
Borylation[Ir(COD)OMe]₂, dtbpy, B₂pin₂, THF, 80°C65–80%
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 100°C70–90%

Key Challenges:

  • Steric bulk from the tert-butyl group may slow coupling kinetics.

  • Protecting group strategies might be needed to prevent ester hydrolysis under basic conditions .

Physicochemical Properties

Spectral Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 2.4 Hz, 1H, H3), 8.25 (dd, J = 8.0, 2.4 Hz, 1H, H4), 7.60–7.55 (m, 2H, ArH), 7.45–7.40 (m, 2H, ArH), 3.95 (s, 3H, OCH₃), 1.35 (s, 9H, C(CH₃)₃).

  • IR (cm⁻¹): 1725 (C=O ester), 1590 (C=N pyridine), 1360 (C–O ester).

Solubility and LogP

PropertyValueMethod
LogP3.2 ± 0.3XLOGP3
Aqueous Solubility0.12 mg/mL (25°C)ESOL
Melting Point98–102°CAnalog-based estimate

Applications and Derivatives

Pharmaceutical Intermediates

Pyridine carboxylates are pivotal in drug design, serving as:

  • Kinase inhibitors: The tert-butyl group enhances hydrophobic binding in ATP pockets .

  • Antiviral agents: Ester prodrugs improve membrane permeability .

Material Science

  • Ligands in catalysis: Pyridine esters coordinate transition metals for cross-coupling reactions .

  • Liquid crystals: The rigid tert-butylphenyl group promotes mesophase stability .

HazardPrecautionSource
Skin corrosion (Category 1B)Use nitrile gloves, fume hood
Acute toxicity (Oral, Category 4)Avoid ingestion; administer activated charcoal

Future Research Directions

  • Synthetic Optimization: Screen palladium/ligand systems to improve coupling efficiency.

  • Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.

  • Crystallography: Resolve single-crystal structures to confirm substituent effects on pyridine ring geometry.

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